molecular formula C15H12O3 B021711 Moscatin CAS No. 108335-06-4

Moscatin

Cat. No. B021711
M. Wt: 240.25 g/mol
InChI Key: LVOCAIKGDCMNNK-UHFFFAOYSA-N
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Description

Moscatin, also known as Plicatol B, is a compound that inhibits AA-induced platelet aggregation in a concentration-dependent manner with IC50 values of 37.2 μM . It has a molecular weight of 240.25 and its molecular formula is C15H12O3 . The initial source of Moscatin is from plants, specifically the Orchidaceae Bulbophyllum odoratissimum Lindl .


Molecular Structure Analysis

The molecular structure of Moscatin is represented by the SMILES string: OC1=CC (OC)=C2C3=C (O)C=CC=C3C=CC2=C1 . This indicates that Moscatin is a polyphenolic compound, which is a class of compounds known for their antioxidant properties.


Physical And Chemical Properties Analysis

Moscatin has a molecular weight of 240.25 and its molecular formula is C15H12O3 . It is almost insoluble in water (0.026g/L at 25°C) and appears as a powder . Its predicted density is 1.345±0.06 g/cm3 and its predicted boiling point is 515.4±30.0 °C .

Scientific Research Applications

  • Cancer Treatment:

    • Moscatilin has shown potent cytotoxicity against the FaDu human pharyngeal squamous carcinoma cell line, suggesting its potential as a chemotherapeutic agent for head and neck squamous cell carcinoma (Lee et al., 2020).
    • It can inhibit proliferation and promote apoptosis of breast cancer in vitro and in vivo by down-regulating HDAC3 expression (Su et al., 2021).
    • Moscatilin and moscatin diacetate, isolated from Dendrobium loddigesii, have demonstrated antiplatelet aggregation properties, which could be beneficial in cancer treatment (Chen et al., 1994).
  • Drug Delivery Systems:

    • Metal-organic frameworks (MOFs), including those incorporating Moscatin or related compounds, are being explored as drug carriers due to their well-defined pore structures, tailorable composition, and biocompatibility (Wu & Yang, 2017).
    • These MOFs are promising for applications in precise tumor positioning, diagnosis, and imaging-guided therapy (Meng et al., 2020).
    • Zirconium-based MOFs, in particular, show high storage capacities and ease of functionalization, making them suitable for biological applications (Lázaro & Forgan, 2019).
  • Radiosensitization:

    • Moscatilin is a potential radiosensitizer that can trigger immunogenic death in cancer cells when used with low radiation doses of X-ray and UV-C (Pujari et al., 2021).
  • Antioxidative Activity:

    • Moscatin has stronger antioxidative activity than BHA, highlighting its potential in this area (Ono et al., 1995).

properties

IUPAC Name

4-methoxyphenanthrene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-13-8-11(16)7-10-6-5-9-3-2-4-12(17)14(9)15(10)13/h2-8,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOCAIKGDCMNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)O)C=CC3=C2C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148506
Record name Moscatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moscatin

CAS RN

108335-06-4
Record name Moscatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108335-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moscatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moscatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSCATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC1N75GST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
M Miyazawa, H Shimamura, S Nakamura… - Journal of agricultural …, 1999 - ACS Publications
A bibenzyl compound that possesses antimutagenic activity was isolated from the storage stem of Dendrobium nobile. The isolated compound suppressed the expression of the umu …
Number of citations: 90 pubs.acs.org
AV Bagrov, AO Dmitriev, VA Leonov, IV Moscatin'ev… - Trudy MAI - trudymai.ru
The article proposes creation of a global lunar optical navigation system based on light beacons located on the lunar surface, operating at two wavelengths. This system, based on …
Number of citations: 1 trudymai.ru
PL Majumder, RC Sen - Indian J. Chem. B, 1987 - hero.epa.gov
STRUCTURE OF MOSCATIN - A NEW PHENANTHRENE DERIVATIVE FROM THE ORCHID DENDROBIUM-MOSCATUM | Health & Environmental Research Online (HERO) …
Number of citations: 51 hero.epa.gov
IV Moscatin'ev, VK Sysoev, SO Firsyuk, AD Yudin - vestnikmai.ru
For more than 60 years of space activity, more than 6 thousand launches have resulted in the appearance of about 56,000 objects in orbit, out of which about 26,000 can be tracked …
Number of citations: 2 www.vestnikmai.ru
D AO, IV Moscatin'ev, IM Nesterin, VK Sysoev - trudymai.ru
Conducting a detailed study of the Moon and its further development should be based on a high-precision positioning system for objects located on its surface and in the circumlunar …
Number of citations: 2 trudymai.ru
…, AO Dmitriev, VA Leonov, AS Mitkin, IV Moscatin'ev… - trudymai.ru
The lunar surface exploration and the future construction of lunar bases should be based on a high-precision objects positioning system on the Moon, such as lunar-ships and manned …
Number of citations: 2 trudymai.ru
M Pann Phyu, V Kongkatitham… - Journal of Asian …, 2022 - Taylor & Francis
… In this study, the phenanthrene derivatives moscatin (2) and 2,5-dihydroxy-4,9-dimethoxyphenanthrene (3) exhibited significant anti-lipase effect with IC 50 values of 57.6 ± 3.3 and 58.6 …
Number of citations: 6 www.tandfonline.com
CC Chen, LG Wu, FN Ko, CM Teng - Journal of natural products, 1994 - ACS Publications
… The antiplatelet effects of moscatilin and moscatin may be due to the inhibition of thromboxane A2 formation because the platelet aggregations induced by arachidonic acid and …
Number of citations: 126 pubs.acs.org
PL Majumder, S Pal - Phytochemistry, 1992 - Elsevier
… Attempts to regenerate la from lb by boiling the latter with 2 M aqueous methanolic HCl, instead, gave moscatin (2d), the congener of la isolated earlier in our laboratory from another …
Number of citations: 61 www.sciencedirect.com
Y Chen, J Xu, H Yu, C Qing, Y Zhang, L Wang, Y Liu… - Food Chemistry, 2008 - Elsevier
… , identified as moscatin (1), 7-… Moscatin (1) has been previously tested on HL-60 cells in vitro, with an IC 50 value of 48.24 μg/ml. Although the results presented here suggest moscatin …
Number of citations: 89 www.sciencedirect.com

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